molecular formula C11H9ClN2O B8674216 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B8674216
M. Wt: 220.65 g/mol
InChI Key: ALXQAHXOJPEUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-chloro-2-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-4-5-14(13-8)11-6-10(12)3-2-9(11)7-15/h2-7H,1H3

InChI Key

ALXQAHXOJPEUNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole/1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole mixture (Intermediate 3, step 1) (1.00 g, 3.68 mmol) was dissolved in THF (6 mL) then cooled to 0° C. i-Propyl magnesium chloride (2.76 mL, 2.0 M in THF, 5.52 mmol) was added dropwise and the reaction was warmed to RT for 30 min. The reaction was then cooled to −15° C. and paraformaldehyde (166 mg, 5.5 mmol) was added. The reaction mixture was allowed to warm to RT and stirred for 1 h. DMF (500 mL) was added and the reaction was stirred for an additional 1 h. The reaction was quenched with HCl (2 N, 4 mL), diluted with water, extracted with EtOAc, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by normal phase silica gel column chromatography (EtOAc/heptane) provided 4-chloro-2-(3-methyl-pyrazol-1-yl)-benzaldehyde.
Name
1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Quantity
1 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Quantity
166 mg
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.